Benzyl 4-cyanopiperazine-1-carboxylate CAS number
Benzyl 4-cyanopiperazine-1-carboxylate CAS number
An In-Depth Technical Guide to Benzyl 4-cyanopiperazine-1-carboxylate (CAS: 721450-32-4)
Executive Summary
This technical guide provides a comprehensive overview of Benzyl 4-cyanopiperazine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry and drug discovery. Identified by its CAS number 721450-32-4, this compound integrates a benzyl-protected piperazine core with a reactive cyano group, offering significant versatility for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides a validated synthesis protocol, outlines methods for analytical characterization, discusses its strategic applications, and summarizes critical safety and handling procedures. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Chemical Identity and Physicochemical Properties
Benzyl 4-cyanopiperazine-1-carboxylate is a bifunctional molecule. The benzyloxycarbonyl (Cbz or Z) group serves as a common protecting group for the piperazine nitrogen, which can be readily removed under standard hydrogenolysis conditions. The cyano group at the N4 position is not merely a placeholder; it is a versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, making it a valuable precursor for a wide array of derivatives.
Caption: Chemical Structure of the title compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 721450-32-4 | [1] |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [1] |
| Molecular Weight | 245.28 g/mol | Calculated |
| IUPAC Name | benzyl 4-cyanopiperazine-1-carboxylate | [1] |
| Canonical SMILES | N#CN1CCN(C(=O)OCC2=CC=CC=C2)CC1 | [1] |
| Purity | Typically ≥95.0% | [1] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| MDL Number | MFCD28991988 |[1] |
Synthesis and Purification
The synthesis of Benzyl 4-cyanopiperazine-1-carboxylate is most efficiently achieved via a two-step process starting from piperazine. The causality behind this strategy is to first selectively protect one of the piperazine nitrogens with a Cbz group, leaving the other available for the subsequent cyanation reaction. This approach prevents undesired side reactions such as dimerization or polymerization.
Step 1: Synthesis of Benzyl piperazine-1-carboxylate
This initial step involves the mono-protection of piperazine. Using a controlled amount of benzyl chloroformate (CbzCl) in the presence of a base ensures the formation of the desired mono-Cbz-protected intermediate.
Step 2: Cyanation of Benzyl piperazine-1-carboxylate
The secondary amine of the mono-protected piperazine is a nucleophile that can react with a cyanating agent like cyanogen bromide (BrCN). The reaction proceeds via nucleophilic substitution to yield the final product.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis
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Part A: Synthesis of Benzyl piperazine-1-carboxylate (Intermediate)
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Dissolve piperazine (2.0 eq) in a mixture of dichloromethane (DCM) and water (1:1) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0°C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the mixture.
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Slowly add a solution of benzyl chloroformate (1.0 eq) in DCM dropwise over 1 hour, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, which can often be used without further purification.
-
-
Part B: Synthesis of Benzyl 4-cyanopiperazine-1-carboxylate (Final Product)
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Dissolve the crude Benzyl piperazine-1-carboxylate (1.0 eq) from Part A in anhydrous acetonitrile.
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Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
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Slowly add a solution of cyanogen bromide (1.1 eq) in acetonitrile dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Stir the reaction at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification Protocol
The crude product is purified using flash column chromatography on silica gel.
-
Load the crude residue onto a silica gel column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).
-
Collect fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield Benzyl 4-cyanopiperazine-1-carboxylate as a solid. The self-validating system requires confirming the purity of the final product to be ≥95% by HPLC before use in subsequent applications.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. Standard spectroscopic methods are employed for this purpose.
Table 2: Expected Analytical Data
| Technique | Expected Results |
|---|---|
| ¹H NMR | Signals corresponding to the benzyl group (aromatic protons ~7.3 ppm, CH₂ protons ~5.1 ppm) and the piperazine ring protons (multiple signals between ~3.0-3.8 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~155 ppm), nitrile carbon (~117 ppm), aromatic carbons (~127-136 ppm), benzylic carbon (~67 ppm), and piperazine ring carbons (~40-50 ppm). |
| Mass Spec (MS) | Expected [M+H]⁺ peak at m/z = 246.12. |
| Infrared (IR) | Characteristic absorption bands for the C≡N stretch (~2220 cm⁻¹), C=O stretch of the carbamate (~1700 cm⁻¹), and C-O stretch (~1230 cm⁻¹).[2] |
| HPLC | A single major peak indicating a purity of ≥95%. |
Applications in Research and Drug Development
The N-benzyl piperidine and related piperazine motifs are prevalent structural elements in drug discovery due to their favorable physicochemical properties and ability to engage in crucial interactions with biological targets.[3] Benzyl 4-cyanopiperazine-1-carboxylate serves as a valuable intermediate, leveraging the unique properties of its constituent parts.
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Versatile Intermediate: The compound is primarily utilized as a building block for more complex molecules in the synthesis of novel therapeutic agents.[4]
-
Piperazine Core: The piperazine ring is a common scaffold in drugs targeting the central nervous system (CNS).[4] The benzyl group acts as a readily cleavable protecting group, allowing for further functionalization at the N1 position.
-
Cyano Group Utility: The cyano group is a key functional handle. It can be transformed into other groups (amines, amides, carboxylic acids) to explore structure-activity relationships (SAR).[2] This versatility allows chemists to fine-tune a molecule's polarity, basicity, and hydrogen bonding capabilities to optimize pharmacokinetic properties and biological activity.[4]
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Precursor to Bioactive Molecules: Derivatives of benzylpiperazine have shown significant biological activity. For example, they have been developed as σ1 receptor antagonists for treating neuropathic pain[5], as inhibitors of dipeptidyl peptidase IV (DPP-IV) for diabetes management[6], and as human carbonic anhydrase inhibitors with applications in oncology.[7]
Caption: Role as a versatile intermediate in drug discovery.
Safety, Handling, and Storage
Proper handling of Benzyl 4-cyanopiperazine-1-carboxylate is crucial to ensure laboratory safety. The compound is classified as harmful and requires adherence to standard safety protocols.
Table 3: Hazard and Precautionary Information
| Category | Code | Description | Source |
|---|---|---|---|
| Pictogram | GHS07 | Harmful / Irritant | [1] |
| Signal Word | Warning | [1] | |
| Hazard Statement | H302 | Harmful if swallowed. | [1] |
| Precautionary | P264 | Wash skin thoroughly after handling. | [8] |
| Precautionary | P270 | Do not eat, drink or smoke when using this product. | [9] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8][9] |
| Precautionary | P301+P317 | IF SWALLOWED: Get medical help. | [10] |
| Precautionary | P501 | Dispose of contents/container in accordance with local regulations. |[9] |
-
Handling: Use in a well-ventilated area or a chemical fume hood.[11] Avoid formation of dust and aerosols.[11] Standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn.[8][11]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8][11]
-
Spills: In case of a small spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[11] For larger spills, prevent the product from entering drains and follow local disposal regulations.[11]
References
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tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. MySkinRecipes. [Link]
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Benzyl 4-oxopiperidine-1-carboxylate. PubChem. [Link]
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Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
-
Synthesis and potent inhibitory activities of carboxybenzyl-substituted 8-(3-(R)-aminopiperidin-1-yl)-7-(2-chloro/cyanobenzyl)-3-methyl-3,7-dihydro-purine-2,6-diones as dipeptidyl peptidase IV (DPP-IV) inhibitors. PubMed. [Link]
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